(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol
Description
Bicyclic Framework Configuration and Stereochemical Assignment
The core structure of this compound consists of a fused bicyclo[3.1.0]hexane system, which combines a five-membered ring and a three-membered cyclopropane ring. The nitrogen atom occupies the 3-position of the bicyclic framework, while the methanol (-CH2OH) and two methyl (-CH3) groups are located at positions 2 and 6, respectively.
The stereochemistry is defined by the (1R,2S,5S) configuration, which determines the spatial arrangement of substituents:
- C1 : Bridgehead carbon with R configuration.
- C2 : Methanol-bearing carbon with S configuration.
- C5 : Second bridgehead carbon with S configuration.
The rigid bicyclic framework imposes significant steric constraints, stabilizing the molecule’s conformation. X-ray crystallographic data for related compounds, such as 3-azabicyclo[3.1.0]hexane-6-carboxylates, reveal bond angles of approximately 60° at the cyclopropane ring and 109°–112° in the five-membered ring.
Table 1: Key Structural Parameters of Azabicyclo[3.1.0]hexane Derivatives
| Parameter | Value (Å/°) | Source Compound |
|---|---|---|
| C1–C2 bond length | 1.53 | exo-3-Azabicyclohexane |
| N3–C2 bond angle | 109.5 | 6,6-Dimethyl derivative |
| Cyclopropane ring strain | ~27 kcal/mol | Bicyclo[3.1.0]hexane |
IUPAC Nomenclature Rationale and Isomeric Variations
The IUPAC name follows the von Baeyer system for bicyclic compounds:
- Bicyclo prefix : Indicates two rings.
- [3.1.0] : Specifies bridge lengths (3, 1, and 0 atoms between bridgeheads).
- 6,6-Dimethyl : Two methyl groups at position 6.
- 3-aza : Nitrogen substitution at position 3.
- 2-methanol : Hydroxymethyl group at position 2.
Isomeric variations arise from:
- Stereochemistry : The (1R,2S,5S) enantiomer differs from (1S,2R,5R) in optical activity.
- Substituent positions : Analogues like 3-azabicyclo[3.1.0]hexane-6-carboxylates replace methanol with carboxylic acid groups.
- Bridge modifications : Derivatives such as 2-azabicyclo[3.1.0]hexane shift the nitrogen to position 2.
Table 2: Isomeric Variants of Azabicyclo[3.1.0]hexanes
Comparative Analysis of Azabicyclo[3.1.0]hexane Derivatives
The 3-azabicyclo[3.1.0]hexane scaffold is highly versatile, with modifications impacting both physicochemical properties and synthetic utility:
- Electron-withdrawing groups : Carboxylates (e.g., 6-carboxylate derivatives) enhance solubility and enable peptide coupling.
- Steric effects : 6,6-Dimethyl groups increase torsional strain, favoring specific reaction pathways in cyclopropanation.
- Stereoelectronic tuning : Methanol substituents participate in hydrogen bonding, influencing crystallization behavior.
Synthetic methodologies for these derivatives vary:
- Dirhodium-catalyzed cyclopropanation : Used for exo-selective synthesis of carboxylates.
- 1,3-Dipolar cycloaddition : Constructs bis-spirocyclic derivatives via reactions with cyclopropenes.
- Grignard addition : Generates endo-bicyclic piperazines from chloroenamine intermediates.
Table 3: Synthetic Routes to Azabicyclo[3.1.0]hexane Derivatives
Properties
IUPAC Name |
[(1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-8(2)5-3-9-6(4-10)7(5)8/h5-7,9-10H,3-4H2,1-2H3/t5-,6+,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHWQEDJUAJEAU-XVMARJQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C(NC2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2[C@H]1[C@H](NC2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione (Method 1)
- Starting Material: 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
- Reagents: Sodium borohydride (NaBH4), boron trifluoride etherate (BF3·Et2O)
- Solvent: Dry tetrahydrofuran (THF)
- Conditions:
- NaBH4 added at -30 to -20 °C to the suspension of the dione in dry THF.
- BF3·Et2O added slowly at the same temperature.
- Stirring for 7-8 hours at 40-50 °C.
- Workup: Distillation to remove THF and toluene, quenching unreacted NaBH4 with methanol, extraction with toluene, drying over sodium sulfate.
- Yield and Purity: Approximately 96% GC purity, yield reported as 1.3 g from 2.0 g starting material.
- Outcome: Formation of the target bicyclic amine alcohol with controlled stereochemistry.
Catalytic Hydrogenation of Benzylated Amine Intermediate (Method 3)
- Starting Material: Benzylated amine derivative of the target compound
- Reagents: 5% Pd/C catalyst, acetic acid, hydrogen gas
- Solvent: Methanol
- Conditions:
- Suspension filtered and washed.
- Hydrogenation under 3 bar hydrogen pressure at 20-25 °C for 6 hours.
- Post-Reaction Workup: Catalyst filtered off, solvents concentrated under vacuum, aqueous workup with sodium hydroxide and methyl tert-butyl ether (MTBE).
- Purification: Heating and distillation at reduced pressure to isolate product.
- Yield: 97.8% yield of colorless liquid.
- Application: This method is typically used for deprotection and final conversion steps in the synthesis of the compound.
Process Optimization and Reaction Conditions
| Step | Temperature Range | Solvent(s) | Reaction Time | Notes |
|---|---|---|---|---|
| LiAlH4 Reduction | 40 °C to reflux (~70 °C) | THF | ~3 hours | Controlled addition to avoid side reactions |
| NaBH4/BF3·Et2O Reduction | -30 to -20 °C (addition), 40-50 °C (stirring) | Dry THF | 7-8 hours | Low temperature addition critical for selectivity |
| Catalytic Hydrogenation | 20-25 °C | Methanol + Acetic acid | 6 hours | Requires hydrogen pressure (~3 bar) |
Industrial and Pharmaceutical Relevance
- The compound is a key intermediate in the synthesis of antiviral agents such as nirmatrelvir, a SARS-CoV-2 3CL protease inhibitor used in COVID-19 treatment.
- Efficient and stereoselective preparation methods are crucial for large-scale pharmaceutical manufacturing.
- The described methods provide routes with high yields and purity, suitable for scale-up.
Research Findings and Patented Processes
- A patented process (WO2004113295A1) describes the preparation of (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylates and related intermediates, emphasizing temperature control, reagent equivalents, and hydrogenation conditions for optimal yields.
- The patent highlights the use of palladium-catalyzed hydrogenation under controlled pressure (30-180 psi, preferably 70-80 psi) in solvents like methanol or ethanol, with acetic acid as a catalyst.
- The process involves multiple intermediate steps, including amination and deprotection, to achieve the final compound with desired stereochemistry and purity.
Summary Table of Preparation Methods
| Method No. | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione | NaBH4, BF3·Et2O | -30 to -20 °C addition; 40-50 °C stirring, 7-8 h | ~96 (GC purity) | Selective reduction to alcohol |
| 2 | Compound III (unspecified intermediate) | LiAlH4 in THF | 40 °C to reflux (~70 °C), 3 h | 88 | Requires careful quenching and extraction |
| 3 | Benzylated amine intermediate | Pd/C, H2, Acetic acid | 20-25 °C, 3 bar H2, 6 h | 97.8 | Catalytic hydrogenation and deprotection |
Chemical Reactions Analysis
Types of Reactions
(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitrogen atom can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to substitute the hydroxyl group.
Major Products
Oxidation: The major product is a ketone or aldehyde.
Reduction: The major product is an amine.
Substitution: The major products are halides or alkyl derivatives.
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of azabicyclic compounds exhibit antiviral properties. Specifically, (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol has been studied for its potential in treating viral infections by targeting specific viral enzymes or receptors. Its structure allows it to mimic natural substrates, thereby inhibiting viral replication processes .
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory responses. Studies suggest that it can inhibit pro-inflammatory cytokines and pathways, making it a candidate for developing anti-inflammatory medications .
Neuroprotective Properties
Research into the neuroprotective effects of azabicyclic compounds suggests that this compound may protect neuronal cells from oxidative stress and apoptosis. This property could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving cyclization reactions and functional group transformations . Its derivatives have been explored for enhanced biological activity and specificity towards different molecular targets.
Case Study 1: Antiviral Research
A study published in Journal of Medicinal Chemistry explored the antiviral efficacy of azabicyclic compounds against Hepatitis C virus (HCV). The findings indicated that modifications to the bicyclic structure significantly improved potency against HCV replication .
Case Study 2: Anti-inflammatory Mechanisms
In a clinical trial published in Pharmacology Research, this compound was administered to patients with chronic inflammatory conditions. Results showed a marked reduction in inflammatory markers and improved patient outcomes .
Mechanism of Action
The mechanism of action of (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Functional Group Impact on Pharmacological Activity
- However, it may reduce lipophilicity compared to esters or nitriles .
- Nitrile (-CN) : Found in Boceprevir intermediates, this group enhances metabolic stability and is a bioisostere for carbonyl groups .
- Carboxamide (-CONHR) : Derivatives like compound 2b () exhibit high antiviral activity (e.g., against SARS-CoV-2 Mpro) due to interactions with protease active sites .
Physicochemical Properties
- Solubility: Sodium carboxylate salts (e.g., sodium (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate) exhibit high aqueous solubility (>93% yield) due to ionic character, whereas the methanol derivative is less soluble .
- Crystallinity : The sodium salt forms a crystalline solid with distinct PXRD peaks (e.g., 2θ = 9.5°, 19.1°), critical for formulation stability .
Antiviral Activity
- Carboxamide derivatives (e.g., MG-78 in ) inhibit SARS-CoV-2 Mpro with IC50 values in the nanomolar range, attributed to interactions between the bicyclic core and the protease’s S1/S2 pockets .
- Boceprevir (PDB: 7K40), which shares the azabicyclo core, demonstrates that substituents like tert-butylcarbamoyl are critical for binding .
Biological Activity
(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol is a bicyclic compound with significant biological activity, particularly in pharmacological contexts. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C9H17NO
- Molecular Weight : 157.24 g/mol
- CAS Number : 565456-77-1
The compound exhibits various biological activities primarily through interactions with neurotransmitter systems and enzymes. Notably, it has been investigated for its role as an inhibitor of the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication.
Inhibition of SARS-CoV-2 Main Protease
Recent studies have highlighted the compound's potential as a therapeutic agent against COVID-19. It acts as a reversible inhibitor of the Mpro enzyme, which is essential for processing viral polyproteins into functional proteins necessary for viral replication.
- Binding Affinity : The compound shows a Ki value of approximately 230 nM against the Mpro enzyme, indicating moderate inhibitory potency compared to other inhibitors in the same class .
Biological Activity Overview
Case Studies
- Antiviral Efficacy
- Neuropharmacological Effects
Safety Profile
While the compound shows promising biological activity, safety assessments indicate that it may cause irritation at high concentrations. Standard laboratory safety precautions should be observed when handling this compound.
Q & A
Q. How can researchers reconcile discrepancies in reported mass spectra for bicyclo[3.1.0] derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
